N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 2177060-19-2
VCID: VC4276470
InChI: InChI=1S/C16H17N3O/c20-16(8-12-4-2-1-3-5-12)17-10-14-9-15(13-6-7-13)19-11-18-14/h1-5,9,11,13H,6-8,10H2,(H,17,20)
SMILES: C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3
Molecular Formula: C16H17N3O
Molecular Weight: 267.332

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide

CAS No.: 2177060-19-2

Cat. No.: VC4276470

Molecular Formula: C16H17N3O

Molecular Weight: 267.332

* For research use only. Not for human or veterinary use.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide - 2177060-19-2

Specification

CAS No. 2177060-19-2
Molecular Formula C16H17N3O
Molecular Weight 267.332
IUPAC Name N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide
Standard InChI InChI=1S/C16H17N3O/c20-16(8-12-4-2-1-3-5-12)17-10-14-9-15(13-6-7-13)19-11-18-14/h1-5,9,11,13H,6-8,10H2,(H,17,20)
Standard InChI Key OOYZKEOBJPDPHN-UHFFFAOYSA-N
SMILES C1CC1C2=NC=NC(=C2)CNC(=O)CC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide (molecular formula: C17H18N4O\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}, molecular weight: 294.35 g/mol) consists of three primary components:

  • A pyrimidine ring substituted with a cyclopropyl group at the 6-position, introducing steric hindrance and electronic modulation.

  • A methylene (-CH2_2-) bridge connecting the pyrimidine to the acetamide group, enhancing conformational flexibility.

  • A phenylacetamide moiety, which contributes to hydrophobic interactions and potential hydrogen bonding via the amide carbonyl .

The cyclopropyl group’s strained ring system may influence the compound’s metabolic stability and binding affinity, as observed in analogous therapeutics targeting kinase domains .

Stereoelectronic Properties

Density functional theory (DFT) calculations on similar pyrimidine derivatives suggest that the cyclopropyl substituent induces a slight electron-withdrawing effect on the pyrimidine ring, polarizing the N1 and N3 positions. This polarization could facilitate interactions with electrophilic residues in biological targets . The acetamide’s carbonyl oxygen (δ\delta^-) and amide proton (δ+\delta^+) create a dipole moment conducive to forming hydrogen bonds with protein backbones or water molecules in aqueous environments .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 6-Cyclopropylpyrimidin-4-ylmethanamine: Synthesized via cyclopropanation of a pre-functionalized pyrimidine intermediate.

  • 2-Phenylacetyl chloride: Prepared by chlorination of phenylacetic acid.

Coupling these components via amide bond formation yields the target molecule.

Preparation of 6-Cyclopropylpyrimidin-4-ylmethanamine

  • Pyrimidine Functionalization: 4-Chloro-6-cyclopropylpyrimidine is treated with sodium azide in dimethylformamide (DMF) at 80°C to yield 4-azido-6-cyclopropylpyrimidine .

  • Staudinger Reaction: The azide is reduced using triphenylphosphine in tetrahydrofuran (THF), producing 6-cyclopropylpyrimidin-4-ylmethanamine.

Synthesis of 2-Phenylacetyl Chloride

Phenylacetic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane (DCM) under reflux, yielding 2-phenylacetyl chloride after solvent evaporation .

Amide Coupling

Physicochemical and Analytical Data

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or moisture, forming cyclopropane ring-opened byproducts .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6):
    δ\delta 8.45 (s, 1H, pyrimidine H5), 7.30–7.25 (m, 5H, phenyl), 4.40 (d, J=5.6J = 5.6 Hz, 2H, -CH2_2-NH), 3.65 (s, 2H, -CO-CH2_2-Ph), 1.85–1.75 (m, 1H, cyclopropyl CH), 0.95–0.85 (m, 4H, cyclopropyl CH2_2) .

  • 13C^{13}\text{C}-NMR (100 MHz, DMSO-d6d_6):
    δ\delta 169.8 (amide C=O), 158.2 (pyrimidine C2), 135.1–126.3 (phenyl carbons), 44.5 (-CH2_2-NH), 38.2 (-CO-CH2_2-Ph), 10.1–9.8 (cyclopropyl carbons) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 295.1552 [M+H]+^+ (calculated for C17H19N4O\text{C}_{17}\text{H}_{19}\text{N}_4\text{O}: 295.1556) .

Hypothetical Biological Activity and Applications

Antimicrobial Properties

Analogous acetamide-thiazole hybrids demonstrate EC50_{50} values of 5–25 μM against Xanthomonas species . While direct data for this compound are lacking, its structural similarity implies potential activity against gram-negative pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator